

Spectroscopic data of 1-(4-Hydroxyphenyl)hexan-1-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)hexan-1-one

Cat. No.: B1583213

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-(4-Hydroxyphenyl)hexan-1-one**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of **1-(4-Hydroxyphenyl)hexan-1-one** (CAS No: 2589-72-2).^[1] As a member of the hydroxy-aryl ketone family, this compound serves as a valuable synthon in organic chemistry and a potential scaffold in drug discovery. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document, written from the perspective of a Senior Application Scientist, details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It moves beyond simple data reporting to explain the underlying principles and experimental considerations that ensure data integrity and trustworthy structural confirmation.

Molecular Structure and Analytical Strategy

The analytical challenge is to unequivocally confirm the molecular structure of **1-(4-Hydroxyphenyl)hexan-1-one**. Our strategy employs a multi-technique approach, where each spectroscopic method provides orthogonal, complementary information to build a complete structural picture.

- Nuclear Magnetic Resonance (NMR) will resolve the precise electronic environment of each proton and carbon atom, confirming the connectivity of the hexanoyl chain and the

substitution pattern of the phenyl ring.

- Infrared (IR) Spectroscopy will identify the key functional groups present—specifically the hydroxyl and carbonyl moieties—which are critical to the compound's chemical identity.
- Mass Spectrometry (MS) will determine the molecular weight and provide insight into the compound's fragmentation pattern, further corroborating the proposed structure.

Caption: Structure of **1-(4-Hydroxyphenyl)hexan-1-one** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the molecular skeleton and deduce atom-to-atom connectivity.

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The spectrum is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons.

Data Summary: ¹H NMR

Assigned Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6 (CH ₃)	~0.9	Triplet	~7.0	3H
H-3, H-4, H-5	~1.3-1.7	Multiplet	-	6H
H-2 (α -CH ₂)	~2.9	Triplet	~7.5	2H
H-3', H-5'	~6.9	Doublet	~8.5	2H
H-2', H-6'	~7.9	Doublet	~8.5	2H

| 4'-OH | ~5.0-10.0 | Broad Singlet | - | 1H |

Expertise & Experience: The choice of solvent is critical. In a non-protic solvent like CDCl_3 or DMSO-d_6 , the phenolic hydroxyl proton ($4'\text{-OH}$) is observable as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.^[2] To confirm this assignment, the sample can be shaken with a drop of D_2O ; the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.^[3]

The aromatic region displays a characteristic AA'BB' splitting pattern, which simplifies to two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group ($\text{H-2}', \text{H-6}'$) are deshielded and appear further downfield compared to the protons ortho to the electron-donating hydroxyl group ($\text{H-3}', \text{H-5}'$).^[4] The aliphatic chain shows predictable patterns: the α -methylene protons (H-2) are deshielded by the adjacent carbonyl group, appearing as a triplet due to coupling with the H-3 protons. The terminal methyl group (H-6) appears as a clean triplet, a hallmark of a terminal ethyl fragment or longer straight chain.^[5]

^{13}C NMR Spectroscopy Analysis

Carbon NMR provides a count of unique carbon environments and information about their hybridization and functionalization.

Data Summary: ^{13}C NMR

Assigned Carbon	Chemical Shift (δ , ppm)
C-6 (CH_3)	~14.0
C-5 (CH_2)	~22.5
C-4 (CH_2)	~24.0
C-3 (CH_2)	~31.5
C-2 ($\alpha\text{-CH}_2$)	~38.0
C-3', C-5'	~115.5
C-1'	~130.0
C-2', C-6'	~131.0
C-4'	~162.0

| C-1 (C=O) | ~200.0 |

Expertise & Experience: The most downfield signal, typically appearing around 200 ppm, is unambiguously assigned to the carbonyl carbon (C-1), a characteristic shift for ketones.^[6] In the aromatic region, four signals are expected due to the molecule's symmetry. The carbon atom attached to the hydroxyl group (C-4') is the most shielded among the aromatic carbons (appearing most upfield), while the carbons ortho to the carbonyl group (C-2', C-6') are significantly deshielded.^[7] The aliphatic carbons of the hexanoyl chain appear in the upfield region (< 40 ppm) as expected.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: A self-validating protocol ensures reproducibility and data quality.

- Sample Preparation: Dissolve ~10-15 mg of **1-(4-Hydroxyphenyl)hexan-1-one** in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, which are characteristic of the bond type.

Data Summary: Characteristic IR Absorptions

Functional Group	Vibration Type	Wavenumber (cm ⁻¹)	Expected Intensity
O-H (Phenol)	Stretching	3400 - 3200	Strong, Broad
C-H (sp ²)	Stretching	3100 - 3000	Medium
C-H (sp ³)	Stretching	2960 - 2850	Strong
C=O (Aryl Ketone)	Stretching	1685 - 1665	Strong, Sharp

| C=C (Aromatic) | Stretching | ~1600, ~1500 | Medium-Strong |

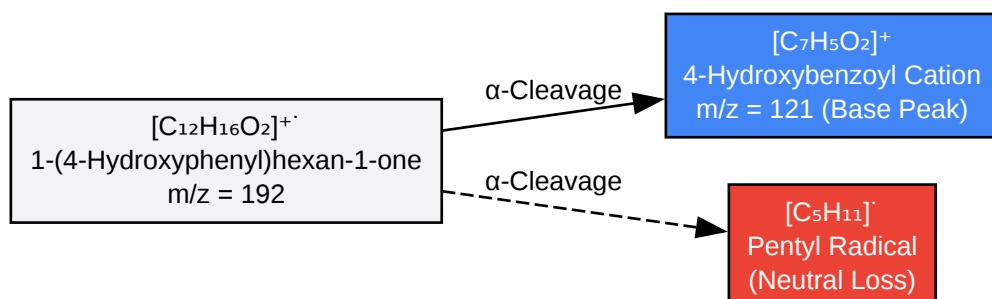
Expertise & Experience: The IR spectrum of this compound is dominated by two key features. First, a broad and strong absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the phenolic O-H group; the broadening is a direct result of intermolecular hydrogen bonding.[8][9] Second, a very strong and sharp absorption band around 1675 cm⁻¹ is characteristic of the C=O stretch of an aryl ketone.[10] Its position is slightly lower than that of a saturated aliphatic ketone due to conjugation with the aromatic ring, which lowers the bond order of the carbonyl group. The presence of both sp³ C-H stretching bands (below 3000 cm⁻¹) and sp² C-H bands (above 3000 cm⁻¹) further confirms the presence of both aliphatic and aromatic components in the structure.[11]

Experimental Protocol: ATR-IR Spectroscopy

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from

atmospheric CO₂ and H₂O.

- Sample Analysis: Place a small amount of the solid **1-(4-Hydroxyphenyl)hexan-1-one** powder directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.


Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns upon ionization.

Expected MS Data (Electron Ionization - EI)

- Molecular Ion (M⁺): m/z 192.1150[12]
- Key Fragments: m/z 121 (base peak), m/z 93

Expertise & Experience: The molecular formula of **1-(4-Hydroxyphenyl)hexan-1-one** is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of 192.1150 Da.[12] Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ is expected at m/z 192. The most favorable fragmentation pathway for aryl ketones is α -cleavage, the breaking of the bond between the carbonyl carbon and the adjacent alkyl carbon. This process results in the formation of a highly stable, resonance-stabilized acylium ion. For this molecule, this cleavage yields the 4-hydroxybenzoyl cation, which is expected to be the base peak (the most abundant ion) at m/z 121.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **1-(4-Hydroxyphenyl)hexan-1-one** in EI-MS.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 or HP-5ms column). The GC oven temperature program should be optimized to ensure the compound elutes as a sharp, symmetrical peak.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.
- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of **1-(4-Hydroxyphenyl)hexan-1-one**. ^1H and ^{13}C NMR spectroscopy confirm the carbon-hydrogen framework, including the 1,4-disubstituted aromatic ring and the linear hexanoyl chain. IR spectroscopy validates the presence of the critical hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the formation of a stable acylium ion. This multi-technique, self-validating analytical workflow provides the highest degree of confidence in the compound's identity and purity, meeting the rigorous standards required for research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Hydroxyphenyl)hexan-1-one | CymitQuimica [cymitquimica.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. youtube.com [youtube.com]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - 4'-hydroxyhexanophenone (C12H16O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic data of 1-(4-Hydroxyphenyl)hexan-1-one (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583213#spectroscopic-data-of-1-4-hydroxyphenyl-hexan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com